molecular formula C14H15N5 B1419003 4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline CAS No. 1154214-13-7

4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline

Cat. No. B1419003
M. Wt: 253.3 g/mol
InChI Key: ZRSKVYAHLYNIRS-UHFFFAOYSA-N
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Description

“4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline” is a chemical compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrimidines . It has a molecular formula of C12H11N5 .

Scientific Research Applications

Heterocyclic Compound Synthesis

4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline is involved in the synthesis of various heterocyclic compounds. For instance, heterocyclization processes have been used to transform related compounds into amino derivatives of triazolopyrimidine, highlighting the synthetic utility of these compounds in generating new chemical entities with potential applications across various scientific domains (Vas’kevich et al., 2006).

Photoluminescent Material Development

The compound also finds relevance in the development of photoluminescent materials. Studies have involved derivatives of this compound in the synthesis of small molecular compounds with donor-acceptor structures, showing high photoluminescence quantum yields. Such materials are crucial for advancing technologies in organic light-emitting diodes (OLEDs), signifying their importance in electronic and optoelectronic devices (Jin et al., 2020).

DNA Photocleavage Agents

Additionally, the compound's derivatives have been studied for their DNA photocleavage activity. This is significant in the context of molecular biology and genetics, where controlled DNA cleavage is crucial for understanding and manipulating genetic material (Sharma et al., 2015).

Antimicrobial Activity

Furthermore, derivatives of 4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline have been synthesized and found to exhibit significant antimicrobial activity. Such compounds are essential in the development of new antibiotics and can contribute to the fight against antibiotic-resistant bacteria (Prakash et al., 2004).

Molecular Structure Studies

The compound's derivatives have also been used in studies aimed at understanding molecular structures, crystallography, and spectroscopic characterization. This is crucial in the field of material science and chemistry for the design of materials with specific properties (Lahmidi et al., 2019).

properties

IUPAC Name

4-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-9-7-10(2)19-13(17-18-14(19)16-9)8-11-3-5-12(15)6-4-11/h3-7H,8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSKVYAHLYNIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)CC3=CC=C(C=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline
Reactant of Route 2
4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline
Reactant of Route 3
4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline
Reactant of Route 4
4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline
Reactant of Route 5
4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline
Reactant of Route 6
4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline

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